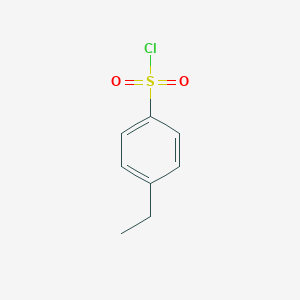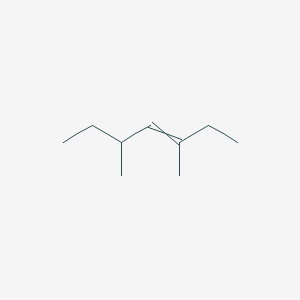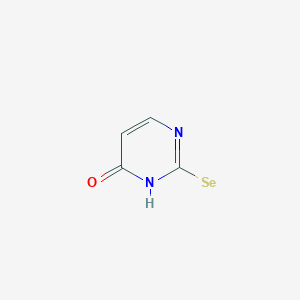![molecular formula C6H13NNaO3S3 B097558 3-[[(diméthylamino)thioxométhyl]thio]propanesulfonate de sodium CAS No. 18880-36-9](/img/structure/B97558.png)
3-[[(diméthylamino)thioxométhyl]thio]propanesulfonate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate is an organic sulfur compound known for its application as a brightener in copper electroplating. This compound is characterized by its ability to produce very bright, flat, and ductile copper layers, making it valuable in industries such as automotive parts and semiconductors .
Applications De Recherche Scientifique
Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a brightener in copper electroplating, enhancing the appearance and properties of copper layers.
Biology: Investigated for its potential use in biological systems due to its sulfur-containing functional groups.
Medicine: Explored as a pharmaceutical intermediate in the synthesis of various drugs.
Mécanisme D'action
Target of Action
Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate, also known as sodium 3-[(dimethylcarbamothioyl)sulfanyl]propane-1-sulfonate, primarily targets the copper ions in electroplating baths . The compound is used as a brightener in copper electroplating, indicating its role in interacting with copper ions to enhance the brightness and ductility of the deposited copper layers .
Mode of Action
The compound acts as a brightener in the copper electroplating process . It interacts with copper ions, enhancing the brightness and ductility of the deposited copper layers
Biochemical Pathways
The compound is involved in the electroplating process , specifically in copper plating .
Result of Action
The primary result of the compound’s action is the production of bright, flat, and ductile copper layers in electroplating processes . It enhances the aesthetic and physical properties of the copper layers, making them more suitable for various industrial applications, including automotive parts and semiconductors .
Action Environment
The efficacy and stability of Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate are likely influenced by various environmental factors in the electroplating bath, such as pH, temperature, and the concentration of other constituents . .
Analyse Biochimique
Biochemical Properties
It is known to play a role in copper electroplating, suggesting it may interact with metal ions and other molecules involved in this process .
Cellular Effects
Its role in copper electroplating suggests it may influence cellular processes related to metal ion transport and homeostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate typically involves the reaction of dimethylamine with carbon disulfide to form dimethyl dithiocarbamate. This intermediate then reacts with 3-chloropropanesulfonic acid sodium salt under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate follows a similar synthetic route but on a larger scale. The process involves precise control of reaction temperatures and pressures to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Sodium 3-[(dimethylamino)thioxomethyl]thio]propanesulphonate
- **N,N-Dimethyldithiocarbamic acid (3-sulfopropyl) ester sodium salt
- **3-(Dimethylthiocarbamoylthio)-1-propanesulfonic acid sodium salt
Uniqueness
Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate stands out due to its specific application as a brightener in copper electroplating. Its ability to produce highly bright and ductile copper layers makes it unique compared to other similar compounds, which may not offer the same level of brightness and ductility .
Propriétés
Numéro CAS |
18880-36-9 |
|---|---|
Formule moléculaire |
C6H13NNaO3S3 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C6H13NO3S3.Na/c1-7(2)6(11)12-4-3-5-13(8,9)10;/h3-5H2,1-2H3,(H,8,9,10); |
Clé InChI |
STQBEKPKIFFFHP-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SCCCS(=O)(=O)[O-].[Na+] |
SMILES isomérique |
CN(C)C(=S)SCCCS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CN(C)C(=S)SCCCS(=O)(=O)O.[Na] |
| 18880-36-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)











![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)
